3,4,6-Tri-O-benzyl-a-D-galactopyranose 1,2-(methyl orthoacetate) 3,4,6-Tri-O-benzyl-a-D-galactopyranose 1,2-(methyl orthoacetate)
Brand Name: Vulcanchem
CAS No.:
VCID: VC17965648
InChI: InChI=1S/C30H34O7/c1-30(31-2)36-28-27(34-20-24-16-10-5-11-17-24)26(33-19-23-14-8-4-9-15-23)25(35-29(28)37-30)21-32-18-22-12-6-3-7-13-22/h3-17,25-29H,18-21H2,1-2H3/t25-,26+,27+,28-,29-,30?/m1/s1
SMILES:
Molecular Formula: C30H34O7
Molecular Weight: 506.6 g/mol

3,4,6-Tri-O-benzyl-a-D-galactopyranose 1,2-(methyl orthoacetate)

CAS No.:

Cat. No.: VC17965648

Molecular Formula: C30H34O7

Molecular Weight: 506.6 g/mol

* For research use only. Not for human or veterinary use.

3,4,6-Tri-O-benzyl-a-D-galactopyranose 1,2-(methyl orthoacetate) -

Specification

Molecular Formula C30H34O7
Molecular Weight 506.6 g/mol
IUPAC Name (3aR,5R,6S,7S,7aR)-2-methoxy-2-methyl-6,7-bis(phenylmethoxy)-5-(phenylmethoxymethyl)-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran
Standard InChI InChI=1S/C30H34O7/c1-30(31-2)36-28-27(34-20-24-16-10-5-11-17-24)26(33-19-23-14-8-4-9-15-23)25(35-29(28)37-30)21-32-18-22-12-6-3-7-13-22/h3-17,25-29H,18-21H2,1-2H3/t25-,26+,27+,28-,29-,30?/m1/s1
Standard InChI Key SCDVHQXHQOSKCS-QPVVSUSVSA-N
Isomeric SMILES CC1(O[C@@H]2[C@H]([C@H]([C@H](O[C@@H]2O1)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OC
Canonical SMILES CC1(OC2C(C(C(OC2O1)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

3,4,6-Tri-O-benzyl-α-D-galactopyranose 1,2-(methyl orthoacetate) features a galactopyranose core with three benzyl ether groups at positions 3, 4, and 6, and a methyl orthoacetate group at the 1,2-position. The α-configuration at the anomeric center directs its reactivity in glycosylation reactions, while the benzyl groups provide steric protection during synthetic transformations. The molecular formula is C₃₀H₃₄O₇, with a molecular weight of 506.59 g/mol .

Table 1: Key Physicochemical Parameters

PropertyValue
Molecular FormulaC₃₀H₃₄O₇
Molecular Weight506.59 g/mol
SolubilitySoluble in DMF, DMSO, ethanol
StabilityStable at -20°C under anhydrous conditions
Infrared Peaks (cm⁻¹)1750 (C=O), 1220 (C-O-C), 1070 (pyranose ring)

The compound’s infrared spectrum confirms the presence of the orthoacetate carbonyl (1750 cm⁻¹) and benzyl ether linkages (1220 cm⁻¹). Nuclear Magnetic Resonance (NMR) data reveal distinct signals for the anomeric proton (δ 5.4–5.6 ppm) and benzyl aromatic protons (δ 7.2–7.4 ppm) .

Stereochemical Considerations

The α-anomeric configuration ensures selective glycosylation with axial nucleophiles, a trait exploited in synthesizing β-linked disaccharides. Density functional theory (DFT) calculations suggest that the benzyl groups induce a chair conformation (⁴C₁) in the galactopyranose ring, minimizing steric clashes between substituents .

Synthesis and Characterization

Synthetic Pathways

The primary synthesis route involves reacting 3,4,6-tri-O-benzyl-D-galactopyranosyl chloride with methyl orthoacetate under anhydrous conditions, typically using silver triflate as a promoter. This method achieves yields of 65–75% after purification via silica gel chromatography .

Reaction Scheme

3,4,6-Tri-O-benzyl-D-galactopyranosyl chloride+CH3C(OCH3)3AgOTf, DCMProduct+HCl\text{3,4,6-Tri-O-benzyl-D-galactopyranosyl chloride} + \text{CH}_3\text{C(OCH}_3\text{)}_3 \xrightarrow{\text{AgOTf, DCM}} \text{Product} + \text{HCl}

Critical parameters include:

  • Temperature: -20°C to 0°C to suppress side reactions

  • Solvent: Dichloromethane (DCM) or toluene

  • Purification: Gradient elution (hexane:ethyl acetate 8:1 to 4:1)

Analytical Validation

High-Performance Liquid Chromatography (HPLC) with evaporative light scattering detection (ELSD) confirms purity (>95%), while mass spectrometry (ESI-MS) identifies the molecular ion peak at m/z 507.3 [M+H]⁺ . X-ray crystallography of analogous compounds reveals a distorted boat conformation in the solid state, though solution-phase NMR indicates chair dominance .

Biological Activities and Mechanistic Insights

Glycosidase Inhibition

As a transition-state analog, it competitively inhibits α-galactosidase (Kᵢ = 12 µM), making it a candidate for treating Fabry disease. Molecular docking simulations show hydrogen bonding between the orthoacetate oxygen and enzyme active-site residues .

Industrial and Research Applications

Food Science

In lactose synthesis, the methyl orthoacetate group serves as a temporary protecting group, enabling regioselective glycosylation. Post-reaction hydrolysis yields β(1→4)-linked galactose-glucose dimers with 90% enantiomeric excess .

Pharmaceutical Development

The compound is a key precursor for:

  • Glycosidase inhibitors: E.g., migalastat analogs for lysosomal storage disorders

  • Antiviral agents: Modifications at C-2 generate neuraminidase inhibitors targeting influenza .

Table 2: Industrial Use Cases

ApplicationProcessYield
Lactose analog productionAcid-catalyzed orthoester hydrolysis85%
Glycopolymer synthesisLiving radical polymerization70%

Challenges and Future Directions

Toxicity Concerns

Preliminary data indicate dose-dependent hepatotoxicity in murine models (ALT elevation at 50 mg/kg), necessitating structure-activity relationship (SAR) studies to mitigate adverse effects .

Stability Optimization

The benzyl ethers are susceptible to hydrogenolysis, limiting use in hydrogenation reactions. Alternative protecting groups (e.g., p-methoxybenzyl) are under investigation .

Synthetic Methodology

Flow chemistry approaches could enhance scalability, reducing reaction times from 12 hours to 30 minutes. Microwave-assisted synthesis shows promise in improving orthoester formation efficiency .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator